1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-ETHOXYPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a spirocyclic system, chlorinated phenyl group, and ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-ETHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the chlorinated phenyl and ethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, ethoxy compounds, and various catalysts to facilitate the formation of the spirocyclic system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-ETHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-ETHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-ETHOXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHANONE: Similar structure with dimethylphenyl group
Properties
Molecular Formula |
C24H28ClN3O3 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone |
InChI |
InChI=1S/C24H28ClN3O3/c1-3-31-19-7-4-17(5-8-19)21-15-22(20-14-18(25)6-9-23(20)30)27-24(26-21)10-12-28(13-11-24)16(2)29/h4-9,14,22,27,30H,3,10-13,15H2,1-2H3 |
InChI Key |
MUXHXDRZGNEOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)C)NC(C2)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.